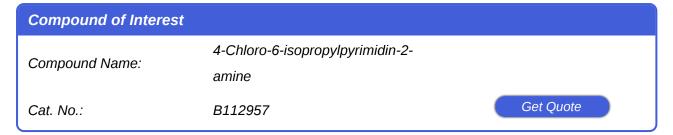


4-Chloro-6-isopropylpyrimidin-2-amine molecular weight

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An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidin-2-amine

This technical guide provides a comprehensive overview of **4-Chloro-6-isopropylpyrimidin-2-amine**, a key intermediate in pharmaceutical and chemical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and applications.

Core Molecular Properties

4-Chloro-6-isopropylpyrimidin-2-amine is a versatile pyrimidine derivative valued as a building block in organic synthesis.[1] Its structure is characterized by a pyrimidine ring functionalized with a chlorine atom at the 4-position, an isopropyl group at the 6-position, and an amino group at the 2-position.[1] This specific arrangement of functional groups dictates its chemical reactivity and utility in constructing more complex molecules.[1]

The chlorine atom at position 4 serves as a primary reactive site, making it susceptible to nucleophilic substitution reactions with various nucleophiles like amines, alcohols, and thiols.[1] The isopropyl group influences the compound's lipophilicity and steric profile, which can affect its solubility and interactions within biological systems.[1] Additionally, the amino group at position 2 can participate in hydrogen bonding or be a target for further derivatization.[1]

Table 1: Chemical and Physical Properties of **4-Chloro-6-isopropylpyrimidin-2-amine**



Property	Value	Source
Molecular Formula	C7H10CIN3	[1]
Molecular Weight	171.63 g/mol	[1]
CAS Number	73576-33-7	[1]
Appearance	Varies by purity	N/A
Purity	≥99% (as supplied by some vendors)	[1]

Synthesis and Experimental Protocols

The synthesis of **4-Chloro-6-isopropylpyrimidin-2-amine** involves carefully controlled chemical reactions.[1] General manufacturing routes often include the cyclization of precursors followed by chlorination and amination steps.[1] The precise control of reaction conditions and reagents is crucial for achieving the high purity required for pharmaceutical applications.[1]

Experimental Protocol 1: General Chlorination of a Pyrimidine Core

This protocol is adapted from the synthesis of a structurally similar compound, 4-chloro-2-isopropyl-6-methyl-pyrimidine, and illustrates a common method for introducing a chlorine atom onto the pyrimidine ring.

Objective: To replace a hydroxyl group with a chlorine atom on a pyrimidine ring using phosphorus oxychloride.

Materials:

- 4-hydroxy-2-isopropyl-6-methyl-pyrimidine (or a similar hydroxy-pyrimidine precursor)
- Phosphorus oxychloride (POCl3)
- Chloroform (or another suitable solvent)
- Water



- n-hexane
- Anhydrous sodium sulfate

Procedure:

- A mixture of the starting hydroxy-pyrimidine (0.036 mol) and phosphorus oxychloride (0.108 mol) in chloroform (40 ml) is heated at reflux for 2 hours.
- After the reaction is complete, the solution is concentrated under reduced pressure to remove the solvent.[2]
- The resulting residue is carefully poured into water.[2]
- The aqueous phase is extracted twice with 100 ml portions of n-hexane.
- The combined organic phases are dried over anhydrous sodium sulfate and then evaporated to yield the chlorinated pyrimidine product.[2]

Experimental Protocol 2: Microwave-Assisted Synthesis of 2-Aminopyrimidine Derivatives

This protocol provides a general method for the nucleophilic substitution of the chlorine atom on a 2-amino-4-chloropyrimidine core with various amines, a key step in creating diverse molecular libraries.

Objective: To synthesize derivatives of 2-amino-4-chloropyrimidine via microwave-assisted amination.

Materials:

- 2-amino-4-chloro-pyrimidine (or its 6-isopropyl derivative) (2 mmol)
- Substituted amine (2 mmol)
- Anhydrous propanol (1 mL)
- Triethylamine (200 μL)



- · Ethyl acetate
- Saturated sodium bicarbonate solution

Procedure:

- Place 2-amino-4-chloro-pyrimidine (2 mmol) into a microwave reaction vial.[3]
- Add anhydrous propanol (1 mL) and stir the mixture at room temperature.
- Add the desired substituted amine (2 mmol) to the reaction vial, followed by triethylamine (200 μL).[3]
- The reaction is carried out in a microwave reactor at 120–140 °C for 15–30 minutes.[3]
 Progress is monitored by Thin Layer Chromatography (TLC).[3]
- After cooling, the resulting precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate.[3]
- The final product is extracted using ethyl acetate.[3]

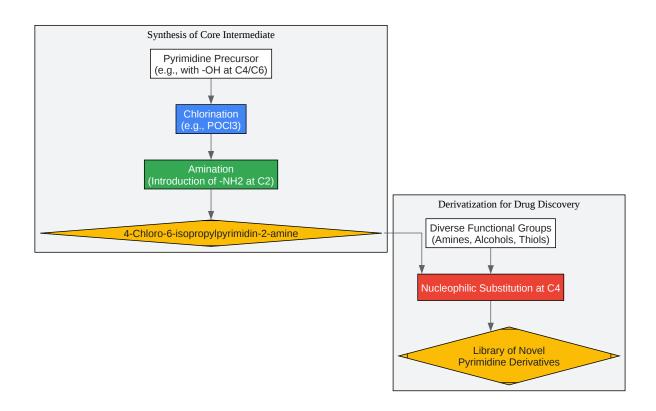
Applications in Drug Development

Pyrimidine derivatives are biologically significant compounds, as they are core components of nucleic acids.[4] Due to their versatile reactivity, substituted aminopyrimidines are valuable intermediates in the development of novel therapeutic agents. For instance, related aminopyrimidine compounds have been investigated for their potential as antifolate drugs.[4] Derivatives synthesized from 2-amino-4-chloro-pyrimidine have shown potential as anticancer agents.[3] The ability to readily modify the 4-position of **4-Chloro-6-isopropylpyrimidin-2-amine** makes it an important building block for creating libraries of compounds for screening in drug discovery programs.

Visualized Synthesis Workflow

The following diagram illustrates a generalized logical workflow for the synthesis of **4-Chloro-6-isopropylpyrimidin-2-amine** and its subsequent derivatization.





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Caption: Generalized synthesis and derivatization workflow.

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